1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core with an acetyloxy group at the 6-position and an ethyl ester at the carboxylic acid position.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester can be achieved through various synthetic routes. One common method involves the use of 3-methyl-2-nitropyridine as a starting material, which undergoes a Reissert synthesis to form the desired compound . Another approach involves the cyclization reaction of 2-bromo-3-pyridinecarboxaldehyde with ethyl cyanoacetate . These methods typically require specific reaction conditions, such as the use of catalysts and controlled temperatures, to ensure the successful formation of the target compound.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and migration
Medicine: Due to its inhibitory effects on FGFRs, it is being investigated for its potential use in cancer therapy
Industry: The compound can be used in the development of new pharmaceuticals and as an intermediate in the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can result in reduced cell proliferation, migration, and angiogenesis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-(acetyloxy)-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-2-carboxamide: Known for its glycogen phosphorylase inhibitory activity, used in the treatment of diabetes and cardiovascular diseases.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: A precursor in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C12H12N2O4 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
ethyl 6-acetyloxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(16)9-6-8-4-5-10(18-7(2)15)14-11(8)13-9/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
UJBJMFBHGBDBKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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